molecular formula C26H36O3 B13749068 3-Hydroxyandrostan-17-yl benzoate CAS No. 6242-26-8

3-Hydroxyandrostan-17-yl benzoate

Cat. No.: B13749068
CAS No.: 6242-26-8
M. Wt: 396.6 g/mol
InChI Key: DIYGODQITXZLQE-SSHVMUOYSA-N
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Description

3-Hydroxyandrostan-17-yl benzoate is a synthetic steroidal compound with the molecular formula C26H36O3 . It is a derivative of androstan, a type of steroid, and is characterized by the presence of a hydroxy group at the 3-position and a benzoate ester at the 17-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 3-Hydroxyandrostan-17-yl benzoate typically involves the esterification of 3-hydroxyandrostan-17-one with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-Hydroxyandrostan-17-yl benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 3-ketoandrostan-17-yl benzoate, 3-hydroxyandrostan-17-ol, and benzoic acid.

Scientific Research Applications

3-Hydroxyandrostan-17-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyandrostan-17-yl benzoate involves its interaction with steroid receptors in the body. The hydroxy group at the 3-position and the benzoate ester at the 17-position allow the compound to bind to specific receptors, modulating their activity and influencing various biological pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

3-Hydroxyandrostan-17-yl benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester group, which influences its chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

CAS No.

6242-26-8

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C26H36O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18-23,27H,8-16H2,1-2H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

DIYGODQITXZLQE-SSHVMUOYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)O

Origin of Product

United States

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